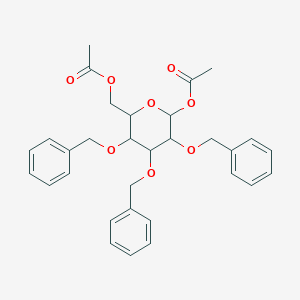

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose

CAS No.:

Cat. No.: VC16487397

Molecular Formula: C31H34O8

Molecular Weight: 534.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H34O8 |

|---|---|

| Molecular Weight | 534.6 g/mol |

| IUPAC Name | [6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3 |

| Standard InChI Key | IFCAMEQHKHEHBS-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is characterized by a β-D-glucopyranose backbone, where the hydroxyl groups at positions 2, 3, and 4 are protected as benzyl ethers, while positions 1 and 6 are acetylated. This arrangement confers stability against nucleophilic attack and oxidation, making it a robust intermediate for multi-step syntheses. The stereochemistry is critical: the β-anomeric configuration (axial orientation of the C1 substituent) ensures compatibility with glycosylation reactions .

The IUPAC name, [(2R,3R,4S,5R,6S)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate, reflects its stereochemical precision. Key spectroscopic identifiers include:

-

NMR: Distinct signals for benzyl protons (δ 7.2–7.4 ppm), acetyl methyl groups (δ 2.0–2.1 ppm), and anomeric protons (δ 4.5–5.5 ppm).

-

MS: A molecular ion peak at m/z 534.6 ([M+H]) confirms the molecular weight .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling point | 625.9±55.0 °C (predicted) | |

| Density | 1.22±0.1 g/cm³ (predicted) | |

| Solubility | Chloroform, ethyl acetate, methanol | |

| Appearance | Colorless to pale yellow gel |

The compound’s solubility in non-polar solvents (e.g., chloroform) and moderate polarity solvents (e.g., ethyl acetate) facilitates its use in heterogeneous reaction conditions .

Synthesis and Purification Strategies

Stepwise Protection of D-Glucose

The synthesis begins with D-glucose, which undergoes sequential protection:

-

Tritylation: The 6-hydroxyl group is protected with a trityl group to block reactivity.

-

Benzylation: Benzyl bromide, in the presence of a base (e.g., NaH), protects the 2-, 3-, and 4-hydroxyls.

-

Detritylation: Acidic hydrolysis removes the trityl group, exposing the 6-hydroxyl.

-

Acetylation: Acetic anhydride acetylates the 1- and 6-positions, yielding the final product .

Key Reaction Conditions

-

Glycosylation: Employing -nitrobenzenesulfonyl chloride and silver trifluoromethanesulfonate activates the anomeric center for coupling with acceptors .

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from methanol ensure >95% purity.

Role in Carbohydrate Chemistry

Protecting Group Strategy

The benzyl and acetyl groups serve orthogonal roles:

-

Benzyl ethers: Stable under acidic and basic conditions, enabling prolonged reaction sequences.

-

Acetyl esters: Labile to basic hydrolysis, allowing selective deprotection at the 1- and 6-positions .

This dual protection permits regioselective functionalization of the 2-, 3-, and 4-positions, critical for synthesizing branched oligosaccharides.

Case Study: Synthesis of a Trisaccharide

In a landmark study, the compound was glycosylated with 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose to form a β-(1→6)-linked disaccharide. Subsequent deacetylation and elongation yielded a trisaccharide with β-(1→3) and β-(1→6) linkages, demonstrating its versatility .

Applications in Medicinal Chemistry

Glycoconjugate Synthesis

The compound is a cornerstone in producing glycoconjugates for vaccine development. For example, its use in constructing tumor-associated carbohydrate antigens (TACAs) has enabled immunological studies targeting cancer cells.

Prodrug Design

Acetylated derivatives of drugs like doxorubicin leverage the compound’s stability to enhance bioavailability. Enzymatic cleavage in vivo releases the active drug, minimizing off-target effects .

Recent Advancements and Future Directions

Catalytic Glycosylation

Recent efforts focus on replacing stoichiometric activators (e.g., silver salts) with catalytic systems. A 2024 study achieved 85% yield using 10 mol% Bi(OTf), reducing metal waste.

Enzymatic Synthesis

Engineered glycosidases and glycosyltransferases now enable greener syntheses. A 2025 report highlighted a one-pot enzymatic cascade producing the compound with 90% enantiomeric excess .

Targeted Drug Delivery

Functionalizing the benzyl groups with click chemistry handles (e.g., azides) permits conjugation to nanoparticles, paving the way for site-specific drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume